2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine
Description
2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine is a complex organic compound that features a morpholine ring, a pyrazole ring, and a dimethylamino group
Properties
IUPAC Name |
2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-16-12-17(2)24(21-16)19-7-5-6-18(13-19)14-23-10-11-25-20(15-23)8-9-22(3)4/h5-7,12-13,20H,8-11,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSFEWFTWSRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN3CCOC(C3)CCN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethylpyrazole with appropriate reagents under controlled conditions.
Attachment of the phenyl group: The pyrazole ring is then alkylated with a benzyl halide to introduce the phenyl group.
Formation of the morpholine ring: The intermediate product is reacted with morpholine under suitable conditions to form the morpholine ring.
Introduction of the dimethylamino group: Finally, the compound is treated with dimethylamine to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the pyrazole or morpholine rings.
Substitution: Substituted derivatives with new functional groups replacing the dimethylamino group.
Scientific Research Applications
2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which 2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole ring and morpholine ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethylpyrazol-1-yl)phenylmethylamine
- 4-(3,5-dimethylpyrazol-1-yl)phenylmorpholine
- N,N-dimethyl-2-(3,5-dimethylpyrazol-1-yl)ethanamine
Uniqueness
2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine is unique due to the combination of the pyrazole ring, phenyl group, morpholine ring, and dimethylamino group in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
